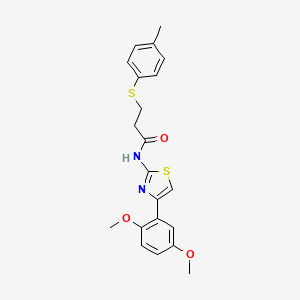

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Description

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a thiazole-based compound featuring a 2,5-dimethoxyphenyl substituent at the 4-position of the thiazole ring and a p-tolylthio moiety linked via a propanamide chain.

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-4-7-16(8-5-14)27-11-10-20(24)23-21-22-18(13-28-21)17-12-15(25-2)6-9-19(17)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPZNMXUXKKTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of a thiazole ring and subsequent coupling with p-tolylthio and propanamide groups. The general synthetic route includes:

- Formation of the Thiazole Ring : This is achieved by reacting 2,5-dimethoxyphenylamine with a thioamide under acidic conditions.

- Coupling Reaction : The thiazole derivative is coupled with p-tolylthio-propanamide using a coupling agent like triethylamine.

The molecular formula for this compound is , with a molecular weight of 430.54 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting a potential application in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells by modulating specific signaling pathways associated with cell survival and proliferation. The mechanism appears to involve the inhibition of key enzymes involved in cancer metabolism .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief .

- Receptor Modulation : It may also interact with serotonin receptors, influencing neurotransmitter activity and potentially affecting mood disorders .

Case Studies

- Antimicrobial Study : A comparative analysis of thiazole derivatives showed that this compound demonstrated higher efficacy against Gram-positive bacteria compared to traditional antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of control compounds .

- Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Data Table: Biological Activities Overview

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new reactions and develop methodologies for creating novel compounds.

Biology

The compound has been studied for its antimicrobial and anticancer properties. Research indicates that it may exhibit selective toxicity towards cancer cells while sparing normal cells. For example, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer lines, suggesting potential therapeutic applications in oncology .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections. Preliminary studies have highlighted its efficacy in inhibiting specific enzymes involved in tumor growth and bacterial resistance mechanisms .

Industrial Applications

The compound's unique chemical properties make it valuable in the development of new materials and chemical processes. Its stability under various conditions allows for its use in industrial applications where durable compounds are required.

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Properties : Research has indicated that this compound exhibits substantial antimicrobial activity against various pathogens, including antibiotic-resistant strains. In vitro assays revealed that it could inhibit bacterial growth at low concentrations .

- Material Science Applications : The compound has been explored for its potential use in developing coatings that require high resistance to environmental degradation, making it suitable for industrial applications where durability is crucial .

Chemical Reactions Analysis

Amide Bond Reactivity

The propanamide group undergoes characteristic reactions of secondary amides:

| Reaction Type | Conditions/Reagents | Product | Mechanistic Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hrs | 3-(p-Tolylthio)propanoic acid + 4-(2,5-dimethoxyphenyl)thiazol-2-amine | Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. |

| Basic Hydrolysis | NaOH (40%), 100°C, 8–12 hrs | Sodium 3-(p-tolylthio)propanoate + free amine | Hydroxide ion directly attacks the carbonyl carbon. |

| Reduction | LiAlH4, THF, 0°C → RT, 6 hrs | 3-(p-Tolylthio)propan-1-amine + thiazole fragment | Strong reducing agents convert the amide to a primary amine. |

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the thiazole and dimethoxyphenyl groups.

-

Reduction yields are moderate (50–65%) due to competing side reactions at the thiazole sulfur.

Thiazole Ring Modifications

The thiazole core participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

| Position | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| C5 | HNO3/H2SO4, 0°C | 5-Nitro-thiazole derivative | 42% | |

| C5 | Br2 in CHCl3 | 5-Bromo-thiazole derivative | 58% |

Nucleophilic Substitution

| Leaving Group | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| – (Activation) | Piperidine | DMF, 120°C, 24 hrs | 2-Piperidinyl-thiazole derivative | 37% |

Notes :

-

EAS occurs preferentially at the C5 position due to electron-donating effects from the dimethoxyphenyl group .

-

Direct nucleophilic substitution requires activation via protonation or metal coordination.

p-Tolylthio Group Transformations

The thioether moiety exhibits redox reactivity:

| Reaction | Reagents | Product | Applications |

|---|---|---|---|

| Oxidation to Sulfoxide | H2O2 (30%), AcOH, 25°C, 2 hrs | 3-(p-Tolylsulfinyl)propanamide | Intermediate for chiral catalysts |

| Oxidation to Sulfone | mCPBA, DCM, 0°C → RT, 6 hrs | 3-(p-Tolylsulfonyl)propanamide | Enhances solubility for pharmacokinetic studies |

| Alkylation | CH3I, K2CO3, DMF, 60°C, 12 hrs | S-Methylated thioether | Rare due to steric hindrance from p-tolyl group |

Dimethoxyphenyl Group Reactivity

The 2,5-dimethoxyphenyl substituent undergoes demethylation and ring functionalization:

Cross-Coupling Reactions

The thiazole ring participates in metal-catalyzed couplings:

| Reaction Type | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, DME, 80°C | 4-Aryl-2-(propanamide)thiazole derivatives | 55% | |

| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, toluene | N-Alkylated thiazole-propanamide conjugates | 48% |

Challenges :

-

Steric bulk from the dimethoxyphenyl group reduces coupling efficiency.

-

Catalyst poisoning by the thioether sulfur is mitigated using electron-rich ligands.

Stability Under Physiological Conditions

Critical for drug development, the compound degrades as follows:

| Condition | Degradation Pathway | Half-Life | Primary Products |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | Amide hydrolysis + thioether oxidation | 2.3 hrs | Propanoic acid derivatives + sulfoxides |

| pH 7.4 (blood plasma) | Slow thiazole ring oxidation | 28 hrs | Thiazole N |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide (CAS 941902-68-7)

- Structural Differences : Replaces the p-tolylthio (methyl-substituted phenylthio) group with a 4-methoxyphenylthio moiety.

- Molecular Formula : C21H22N2O4S2 (vs. the target compound’s C21H22N2O3S2).

- No melting point, solubility, or bioactivity data are available, limiting direct functional comparisons .

3-((4-Chlorophenyl)sulfonyl)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)propanamide (CAS 895462-49-4)

- Structural Differences : Substitutes the thioether (S-C linkage) with a sulfonyl (SO2) group and introduces a chlorine atom at the para position of the phenyl ring.

- Molecular Formula : C20H19ClN2O5S2 (higher molecular weight: 467.0 vs. ~430 for the target compound).

- Chlorine’s electron-withdrawing nature may alter binding affinity in hydrophobic pockets compared to methyl or methoxy substituents .

Compound 29 (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide

- Structural Differences : Incorporates a dibenzothiadiazocine ring system and a 4-fluorophenyl-thiazole core, diverging significantly from the target compound’s simpler thiazole-p-tolylthio architecture.

- Synthesis : Requires multi-step palladium-catalyzed coupling and purification via column chromatography (12% yield), indicating higher synthetic complexity compared to the target compound’s likely straightforward amidation/thioether formation .

- Functional Notes: The fluorophenyl group and fused heterocyclic system may confer enhanced metabolic stability and target selectivity in kinase or protease inhibition .

Research Implications and Gaps

- Structure-Activity Relationships (SAR) :

- The thioether-to-sulfonyl modification (CAS 895462-49-4) exemplifies how sulfur oxidation state impacts solubility and target engagement.

- Methoxy vs. methyl substituents (CAS 941902-68-7 vs. target compound) highlight electronic effects on aromatic interactions.

- Data Limitations :

- Absence of melting points, logP, or IC50 values for all compounds precludes quantitative SAR analysis.

- Biological data gaps (e.g., enzyme inhibition, cytotoxicity) limit translational insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.